1-(2-((叔丁基硫代)甲基)哌啶-1-基)-3-(邻甲苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

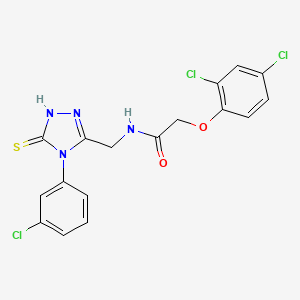

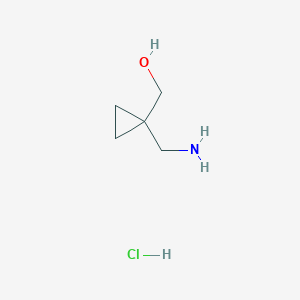

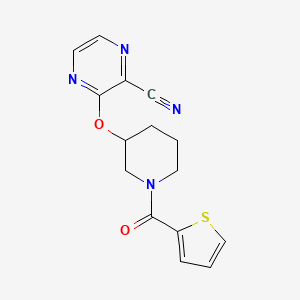

The compound "1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one" is a chemical that appears to be related to piperidine derivatives, which are often used in pharmaceutical research and development. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many bioactive molecules. The tert-butylthio group suggests the presence of a sulfur atom within the structure, which could potentially influence the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been described in the literature. For instance, a method for preparing 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine from L-valine has been developed, which involves the separation of diastereoisomers and reactions with electrophiles . Another study reports an asymmetric synthesis of a piperidine dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists . These methods often involve multiple steps, including diastereoselective reduction and isomerization under basic conditions, and can be scaled up for large-scale production.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with the potential for stereoisomerism and the presence of various substituents affecting the overall conformation. For example, a related compound with a tert-butyl group and a piperazine ring has been reported to exhibit disorder in its crystal structure and adopts a chair conformation . The orientation of different rings and groups attached to the piperidine core can significantly influence the molecule's properties and interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. Electrophilic substitution is a common reaction for carbanions derived from piperidine . Additionally, the presence of a tert-butylthio group could allow for reactions involving the sulfur atom, such as sulfonation or substitution reactions, which are key steps in synthesizing certain pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of substituents like tert-butylthio and o-tolyl groups can affect the compound's boiling point, solubility, and stability. The crystal structure can reveal information about intermolecular interactions, such as hydrogen bonding, which can impact the compound's melting point and solubility . The synthesis route and the purity of the compound also play a crucial role in determining its physical properties, as seen in the optimization of the synthetic method for a key intermediate of Vandetanib .

科学研究应用

合成方法和化学性质

该化合物是合成各种哌啶衍生物的关键中间体,由于其药理特性而备受关注。例如,1-取代哌啶的合成涉及探索这些衍生物药理潜力的方法,包括将其用于开发具有抗抑郁活性的化合物 (R. Vardanyan,2018)。这展示了该化合物在治疗剂的创造中的作用。

在另一项研究中,该化合物的结构框架促进了路易斯对反应性的探索,展示了其在 C-H 键活化过程中的效用 (W. Uhl 等,2016)。这种反应性对于合成有机化学中催化过程的发展至关重要。

此外,该化合物的多功能性在其用于糖基三氟甲磺酸酯形成中的应用中显而易见,提供了一种创建多样糖苷键的有效方法 (David Crich 和 Mark E. Smith,2001)。这在合成复杂碳水化合物和糖缀合物中尤为重要。

作为新型化合物的潜在前体

该化合物还可用作合成具有潜在抗菌和糖苷酶抑制活性的新型有机化合物的原料。例如,合成和研究新的多羟基吲哚并二氢化物作为潜在的糖苷酶抑制剂,突出了该化合物在产生具有生物活性的分子中的作用 (D. Baumann 等,2008)。

此外,探索噻吩衍生物的抗菌活性进一步强调了该化合物在药物化学研究中的用途,展示了其在开发新的治疗剂中的潜力 (W. M. Al-Adiwish 等,2012)。

属性

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NOS/c1-16-9-5-6-10-17(16)12-13-19(22)21-14-8-7-11-18(21)15-23-20(2,3)4/h5-6,9-10,18H,7-8,11-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWVHJRTJHWFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCCCC2CSC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)